molecular formula C18H24N4O4S B2449058 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-60-3

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer B2449058
CAS-Nummer: 850935-60-3
Molekulargewicht: 392.47
InChI-Schlüssel: JFAYYCZVJMFGRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfamoyl groups could increase its solubility in polar solvents, while the cyclohexyl and benzene rings could increase its solubility in non-polar solvents .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Compounds related to 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide have been investigated for their inhibitory effects on human carbonic anhydrase isoforms. These studies have discovered that novel acridine-acetazolamide conjugates, derived from similar sulfamoyl and oxadiazol functional groups, show potent inhibition against various carbonic anhydrase isoforms (hCA I, II, IV, and VII) in low micromolar and nanomolar ranges. This suggests their potential therapeutic application in conditions where modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2016).

Antioxidant and Antibacterial Activity

Derivatives of the 1,3,4-oxadiazole ring, a core component of the compound , have been synthesized and characterized for their biological activities. These derivatives have demonstrated significant antioxidant and antibacterial properties, particularly against Staphylococcus aureus. The structural and functional diversity within this class of compounds offers a versatile platform for the development of new agents with potential application in combating oxidative stress and bacterial infections (Karanth et al., 2019).

Corrosion Inhibition

Research has also explored the use of 1,3,4-oxadiazole derivatives, which share a functional resemblance to the compound of interest, as corrosion inhibitors for mild steel in sulfuric acid. These studies have shown that such compounds can effectively inhibit corrosion, suggesting their application in materials science and engineering to protect metals in acidic environments. The findings indicate a protective layer formation on the metal surface, with mixed type behavior of the inhibitors (Ammal et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Sulfonamide-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, structurally related to the compound in focus, have shown promising results in vitro, with certain derivatives exhibiting excellent anti-inflammatory activity. This highlights their potential as templates for designing new anti-inflammatory and antimicrobial agents (Kavitha et al., 2019).

Anticancer Activity

The structural motif of 1,3,4-oxadiazole, present in the compound , has been incorporated into various synthesized molecules evaluated for their anticancer properties. Research findings suggest that derivatives containing this motif, when tested against multiple cancer cell lines, have displayed moderate to excellent anticancer activities. These studies underscore the potential of 1,3,4-oxadiazole derivatives in oncological research and drug development (Ravinaik et al., 2021).

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-16-20-21-18(26-16)19-17(23)13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAYYCZVJMFGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.